An In-depth Technical Guide to 2-Amino-6-methylnicotinic Acid (CAS 84621-26-9)
An In-depth Technical Guide to 2-Amino-6-methylnicotinic Acid (CAS 84621-26-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-methylnicotinic acid, registered under CAS number 846021-26-9, is a pyridinecarboxylic acid derivative that serves as a valuable building block in synthetic and medicinal chemistry. While its direct biological activities are not extensively documented in publicly available literature, its structural motif is of significant interest in drug discovery. This guide provides a comprehensive overview of its chemical properties, detailed synthesis methodologies, and discusses its potential applications by examining the biological context of structurally related nicotinic acid derivatives. The document is intended to be a foundational resource for researchers utilizing this compound as a chemical intermediate or exploring its potential as a scaffold for novel therapeutic agents.
Chemical Identity and Physicochemical Properties
2-Amino-6-methylnicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group at the 2-position, a carboxylic acid group at the 3-position, and a methyl group at the 6-position.[1]
Table 1: Chemical and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 846021-26-9 | [2][3] |
| Molecular Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [1] |
| Synonyms | 2-amino-6-methylpyridine-3-carboxylic acid | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [4] |
Synthesis and Manufacturing
The synthesis of 2-Amino-6-methylnicotinic acid has been described in patent literature, with a common strategy involving the use of 2-chloro-3-cyano-6-methylpyridine as a starting material. A notable approach is a one-pot synthesis that offers high yield and purity.[5]
One-Pot Synthesis from 2-chloro-3-cyano-6-methylpyridine
This method involves a two-step reaction sequence carried out in a single vessel, which is efficient for industrial-scale production.[5]
Workflow Diagram: One-Pot Synthesis
Caption: One-pot synthesis of 2-Amino-6-methylnicotinic acid.
Detailed Protocol:
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Amination: 2-chloro-3-cyano-6-methylpyridine is reacted with a 28% aqueous ammonia solution in an autoclave at 170°C for approximately 7 hours. This step converts the chloro and cyano groups to an amino and an amide group, respectively, yielding 2-amino-6-methylnicotinamide.[5]
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Hydrolysis: After cooling the reaction mixture to room temperature, the ammonia is removed under reduced pressure. A 4M sodium hydroxide solution is then added, and the mixture is heated to 100°C for 5 hours to hydrolyze the amide to a carboxylic acid.[5]
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Purification: The solution is cooled, and the pH is adjusted to 4-5 with 4N hydrochloric acid, causing the precipitation of 2-Amino-6-methylnicotinic acid. The resulting solid is filtered, washed with water, and dried to yield a high-purity product (e.g., 97.06%).[5]
Biological Context and Potential Applications
While direct and extensive biological activity data for 2-Amino-6-methylnicotinic acid is limited, its role as a "useful research chemical" and a synthetic intermediate suggests its utility in the development of biologically active molecules.[2] The structural features of this compound place it within the broader class of nicotinic acid derivatives, many of which have well-established pharmacological profiles.
Role as a Synthetic Scaffold
2-Amino-6-methylnicotinic acid serves as a versatile scaffold for the synthesis of more complex molecules. The amino and carboxylic acid functional groups provide reactive handles for derivatization, allowing for the construction of diverse chemical libraries for drug discovery screening. For instance, derivatives of nicotinic acid have been explored for a range of therapeutic applications, including the development of anti-tumor agents.[6] The 2-aminopyridine moiety, a key feature of this compound, is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.
Logical Relationship Diagram: From Scaffold to Application
Caption: The role of 2-Amino-6-methylnicotinic acid in a drug discovery workflow.
Insights from Structurally Related Compounds
The biological activities of closely related nicotinic acid derivatives can provide valuable insights into the potential therapeutic areas where 2-Amino-6-methylnicotinic acid could be relevant.
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6-Aminonicotinamides as Histone Deacetylase (HDAC) Inhibitors: Extensive research on 6-aminonicotinamides has led to the discovery of potent and selective Class I HDAC inhibitors. These compounds have shown efficacy in cancer models, highlighting the potential of the 6-aminonicotinamide core in oncology drug discovery.[7]
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Esters of 6-Aminonicotinic Acid as 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitors: Esters of 6-aminonicotinic acid have been designed as prodrugs that, upon intracellular hydrolysis and subsequent metabolic conversion, inhibit 6PGD. This enzyme is a potential target in metastatic pancreatic cancer, and these derivatives have shown promise in reversing the epigenetic and gene expression changes associated with metastasis.[8]
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Anti-tumor Activity of Nicotinoyl Hydrazides: Derivatives of 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide have been synthesized and evaluated as anti-tumor modulators of the orphan nuclear receptor Nur77. Some of these compounds exhibited potent anti-proliferative activity against various cancer cell lines.[6]
It is important to note that while these examples demonstrate the potential of the broader class of molecules, the specific biological activity of 2-Amino-6-methylnicotinic acid would need to be determined through direct experimental evaluation.
Conclusion and Future Perspectives
2-Amino-6-methylnicotinic acid is a readily accessible synthetic building block with significant potential in medicinal chemistry. While a detailed characterization of its own biological activity is not yet available in the public domain, its structural relationship to known bioactive molecules suggests that it is a promising scaffold for the development of novel therapeutics. Future research efforts could focus on the systematic biological evaluation of this compound and its derivatives to explore their potential in areas such as oncology and neuroscience. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of compound libraries for such screening efforts. As the demand for novel chemical entities in drug discovery continues to grow, the utility of versatile scaffolds like 2-Amino-6-methylnicotinic acid is likely to increase.
References
- Google Patents. CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
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MDPI. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Available at: [Link]
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PubMed Central. Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. Available at: [Link]
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ResearchGate. (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Available at: [Link]
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NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]
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PubMed. The Discovery of 6-amino Nicotinamides as Potent and Selective Histone Deacetylase Inhibitors. Available at: [Link]
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MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link]
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RSC Publishing. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available at: [Link]
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PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Available at: [Link]
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PubMed Central. Privileged Scaffolds for Library Design and Drug Discovery. Available at: [Link]
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ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available at: [Link]
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